5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1487672-90-1
VCID: VC2839732
InChI: InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2
SMILES: C1COCCC1C2=NOC(=N2)CCl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

CAS No.: 1487672-90-1

Cat. No.: VC2839732

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole - 1487672-90-1

Specification

CAS No. 1487672-90-1
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2
Standard InChI Key FIBMEAKOOJEZGT-UHFFFAOYSA-N
SMILES C1COCCC1C2=NOC(=N2)CCl
Canonical SMILES C1COCCC1C2=NOC(=N2)CCl

Introduction

Structural Characteristics and Properties

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 3. The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered aromatic structure, which contributes to its unique chemical and biological properties .

Physical and Chemical Properties

The molecular formula of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole can be represented as C₈H₁₁ClN₂O₂. Based on similar structures, the compound likely appears as a crystalline solid at room temperature. The presence of the chloromethyl group makes this compound particularly reactive toward nucleophilic substitution reactions, which is valuable for further functionalization and chemical modifications .

Spectroscopic Characteristics

While specific spectroscopic data for 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is limited in the available literature, related oxadiazole compounds typically exhibit characteristic spectral patterns. The compound likely shows distinctive signals in NMR spectroscopy, with the chloromethyl group typically appearing as a singlet in the ¹H-NMR spectrum at approximately 4.5-5.0 ppm. The predicted collision cross-section values based on similar structures are presented in Table 1.

Table 1: Predicted Collision Cross Section Values for Similar Oxadiazole Compounds

Adductm/z (approximate)Predicted CCS (Ų)
[M+H]⁺215-220140-145
[M+Na]⁺237-242150-155
[M+NH₄]⁺232-237145-150
[M-H]⁻213-218140-145

Chemical Reactivity and Transformations

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole exhibits diverse chemical reactivity patterns attributed to its structural features, particularly the reactive chloromethyl group and the electron-rich oxadiazole ring.

Nucleophilic Substitution Reactions

The chloromethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles:

  • Reaction with azides to form azido derivatives

  • Substitution with amines to form aminomethyl derivatives

  • Reaction with thiols to form sulfur-containing analogs

  • Substitution with alkoxides to yield ethers

These transformations create a versatile platform for generating libraries of structurally diverse compounds for structure-activity relationship studies.

Ring Modifications

The 1,2,4-oxadiazole ring can undergo various modifications, including:

  • Reduction reactions affecting the C=N bonds

  • Oxidation processes targeting the ring or substituents

  • Metal-catalyzed cross-coupling reactions

  • Thermal or photochemical rearrangements

These transformations expand the chemical space accessible from the parent compound, enhancing its utility in organic synthesis and medicinal chemistry applications.

Structural ModificationExpected Impact on ActivityPotential Application
Replacement of Cl with FIncreased metabolic stabilityEnhanced pharmacokinetics
Substitution with -NH₂Increased water solubilityImproved bioavailability
Introduction of -OHEnhanced hydrogen bondingStronger target interactions
Conversion to -SHAltered electronic propertiesMetal-binding capabilities
Extension to -CH₂N₃Bioorthogonal reactivityClick chemistry applications

Comparative Analysis with Structurally Related Compounds

A comparative analysis of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole with structurally related compounds provides valuable insights into structure-property relationships.

Comparison with Other Oxadiazole Derivatives

5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole represents a close structural analog, differing only by the absence of a methylene (-CH₂-) spacer between the ring and the chlorine atom. This structural difference significantly impacts reactivity patterns and biological properties .

Key differences include:

  • Reduced nucleophilic substitution reactivity in the 5-chloro derivative

  • Altered electronic distribution affecting biological target interactions

  • Different physicochemical properties influencing absorption and distribution

  • Varied metabolic pathways and stability profiles

Structure-Property Relationships

The relationship between structural features and properties for this class of compounds can be summarized as follows:

Research Applications and Future Directions

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole holds significant potential in various research domains, with several promising directions for future investigation.

Synthetic Applications

The compound can serve as a valuable building block in organic synthesis for the construction of more complex molecular architectures. Its reactive chloromethyl group enables diverse transformations, making it useful in:

  • Preparation of combinatorial libraries for drug discovery

  • Development of chemical probes for biological studies

  • Synthesis of advanced materials with specialized properties

  • Creation of linkers for bioconjugation chemistry

Future Research Directions

Further research on 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole might focus on:

  • Optimization of synthetic routes to improve yields and scalability

  • Comprehensive evaluation of biological activities across multiple targets

  • Investigation of structure-activity relationships through systematic modifications

  • Exploration of potential applications in materials science and chemical biology

  • Development of sustainable synthetic approaches using green chemistry principles

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